molecular formula C26H28N4O2 B10963913 N'-[(Z)-(3-methyl-1-naphthalen-1-yl-5-oxopyrazol-4-ylidene)methyl]adamantane-1-carbohydrazide

N'-[(Z)-(3-methyl-1-naphthalen-1-yl-5-oxopyrazol-4-ylidene)methyl]adamantane-1-carbohydrazide

Cat. No.: B10963913
M. Wt: 428.5 g/mol
InChI Key: VSTAHADWWZUARX-JFLMPSFJSA-N
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Description

N'-[(Z)-(3-methyl-1-naphthalen-1-yl-5-oxopyrazol-4-ylidene)methyl]adamantane-1-carbohydrazide is a hybrid molecule combining an adamantane scaffold with a pyrazole ring substituted with a naphthalene group. This compound is synthesized via condensation of adamantane-1-carbohydrazide with a pyrazole-carboxaldehyde derivative, a common route for analogous hydrazide-based compounds . Its Z-configuration at the hydrazone linkage is structurally significant, as geometric isomerism (Z vs. E) can influence molecular conformation and intermolecular interactions .

Properties

Molecular Formula

C26H28N4O2

Molecular Weight

428.5 g/mol

IUPAC Name

N-[(E)-(5-methyl-2-naphthalen-1-yl-3-oxo-1H-pyrazol-4-yl)methylideneamino]adamantane-1-carboxamide

InChI

InChI=1S/C26H28N4O2/c1-16-22(24(31)30(29-16)23-8-4-6-20-5-2-3-7-21(20)23)15-27-28-25(32)26-12-17-9-18(13-26)11-19(10-17)14-26/h2-8,15,17-19,29H,9-14H2,1H3,(H,28,32)/b27-15+

InChI Key

VSTAHADWWZUARX-JFLMPSFJSA-N

Isomeric SMILES

CC1=C(C(=O)N(N1)C2=CC=CC3=CC=CC=C32)/C=N/NC(=O)C45CC6CC(C4)CC(C6)C5

Canonical SMILES

CC1=C(C(=O)N(N1)C2=CC=CC3=CC=CC=C32)C=NNC(=O)C45CC6CC(C4)CC(C6)C5

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-{[3-METHYL-1-(1-NAPHTHYL)-5-OXO-1,5-DIHYDRO-4H-PYRAZOL-4-YLIDEN]METHYL}-1-ADAMANTANECARBOHYDRAZIDE typically involves multiple steps:

    Formation of the Pyrazole Ring: The initial step involves the formation of the pyrazole ring through the reaction of a hydrazine derivative with a 1,3-diketone.

    Attachment of the Naphthyl Group: The naphthyl group is introduced via a Friedel-Crafts acylation reaction.

    Formation of the Adamantane Moiety: The adamantane group is attached through a nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve optimization of the reaction conditions to increase yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

N’-{[3-METHYL-1-(1-NAPHTHYL)-5-OXO-1,5-DIHYDRO-4H-PYRAZOL-4-YLIDEN]METHYL}-1-ADAMANTANECARBOHYDRAZIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of hydrazine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the adamantane moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines and thiols are commonly used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce hydrazine derivatives.

Scientific Research Applications

Chemical Structure and Synthesis

The compound features an adamantane core, a naphthalene moiety, and a pyrazole derivative, which together may enhance its biological activity. The general synthesis involves several steps, typically starting from adamantane derivatives followed by the introduction of the naphthalene and pyrazole functionalities through condensation reactions.

Biological Activities

Preliminary studies indicate that N'-[(Z)-(3-methyl-1-naphthalen-1-yl-5-oxopyrazol-4-ylidene)methyl]adamantane-1-carbohydrazide may exhibit a range of biological activities, including:

  • Antimicrobial Activity : Similar compounds have shown effectiveness against various Gram-positive and Gram-negative bacteria, as well as fungi like Candida albicans .
  • Anti-inflammatory Properties : Compounds with similar structures have demonstrated significant anti-inflammatory effects in animal models .
  • Anticancer Potential : The integration of naphthalene and pyrazole groups is associated with anticancer activities, making this compound a candidate for further investigation in cancer research .

Comparative Analysis with Related Compounds

To better understand the potential of this compound, a comparison with structurally related compounds can be insightful. The following table summarizes key properties and activities of similar compounds:

Compound NameStructureBiological ActivityUnique Features
AdamantaneAdamantane StructureAntiviralStable cage-like structure
3-Methylpyrazole3-Methylpyrazole StructureAntimicrobialSimple pyrazole derivative
NaphthaleneNaphthalene StructureAnticancerPolycyclic aromatic hydrocarbon

The unique combination of functionalities in this compound may lead to enhanced biological activities compared to its simpler analogs.

Case Study 1: Antimicrobial Activity Assessment

A study evaluating the antimicrobial properties of adamantane derivatives found that compounds similar to N'-[(Z)-(3-methyl-1-naphthalen-1-yl-5-oxopyrazol-4-ylidene)methyl]adamantane exhibited potent antibacterial effects against a panel of pathogens. The study utilized standard disk diffusion methods to assess efficacy against Staphylococcus aureus and Escherichia coli, revealing significant inhibition zones for several derivatives .

Case Study 2: Anti-inflammatory Effects

In another investigation focused on anti-inflammatory activity, researchers tested the effects of adamantane derivatives on carrageenan-induced paw edema in rats. The results indicated that certain derivatives displayed dose-dependent reductions in inflammation, suggesting potential therapeutic applications for inflammatory diseases .

Mechanism of Action

The mechanism of action of N’-{[3-METHYL-1-(1-NAPHTHYL)-5-OXO-1,5-DIHYDRO-4H-PYRAZOL-4-YLIDEN]METHYL}-1-ADAMANTANECARBOHYDRAZIDE involves its interaction with specific molecular targets and pathways. The naphthyl group and pyrazole ring are known to interact with enzymes and receptors, potentially inhibiting their activity. The adamantane moiety may enhance the compound’s stability and bioavailability.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares key structural features and physicochemical properties of the target compound with analogous adamantane-carbohydrazide derivatives:

Compound Name Core Heterocycle Substituent(s) Molecular Weight (g/mol) LogP* Solubility (Ethanol) Key Reference(s)
N'-[(Z)-(3-methyl-1-naphthalen-1-yl-5-oxopyrazol-4-ylidene)methyl]adamantane-1-carbohydrazide Pyrazole Naphthalenyl, methyl ~435.5 ~4.2 Moderate (solubility data pending)
N'-[(1E)-(2,6-dichlorophenyl-methylidene]adamantane-1-carbohydrazide (DMC) None (Schiff base) 2,6-Dichlorophenyl 363.3 3.8 High in ethanol (−24.39 kcal/mol solvation energy)
3-(Adamantan-1-yl)-N′-[(E)-(4-hydroxyphenyl)methylene]-1H-pyrazole-5-carbohydrazide Pyrazole 4-Hydroxyphenyl ~409.5 ~3.0 Moderate (enhanced by phenolic −OH)
N′-heteroarylidene-1-adamantylcarbohydrazides (e.g., compound 4 in ) Isoxazole 4-Chlorophenyl-isoxazole ~425.4 ~4.0 Low to moderate
Copper(II) complex of N′-(furan-2-ylmethylene)adamantane-1-carbohydrazide Furan Furan, Cu(II) coordination ~480.2 N/A Insoluble in most solvents

Notes:

  • LogP : The target compound’s naphthalene group contributes to higher lipophilicity compared to dichlorophenyl (DMC) or hydroxyphenyl derivatives.
  • Solubility: Ethanol is a preferred solvent for many adamantane-carbohydrazides due to favorable solvation energies .
  • Coordination complexes : Metalation (e.g., Cu(II) in ) drastically alters solubility and reactivity, stabilizing square-planar geometries in the solid state via weak intermolecular forces .

Key Findings :

  • Antimicrobial activity : Pyrazole and triazole derivatives show stronger Gram-positive activity than isoxazole analogues, likely due to enhanced membrane penetration .
  • Electronic effects : Electron-withdrawing groups (e.g., dichlorophenyl in DMC) may reduce electron-donating capacity in solution, affecting redox-related mechanisms .
Computational and Solvent Effects
  • DMC (): Solvation free energies in ethanol (−24.39 kcal/mol) surpass acetonitrile (−12.31 kcal/mol), aligning with experimental solubility trends .
  • DFT studies () : Square-planar copper complexes are unstable in the gaseous phase but stabilized in solids via intermolecular forces .
  • MD simulations () : Electron-accepting capacity decreases in solution, except in acetonitrile, suggesting solvent-dependent reactivity .

Biological Activity

N'-[(Z)-(3-methyl-1-naphthalen-1-yl-5-oxopyrazol-4-ylidene)methyl]adamantane-1-carbohydrazide is a complex organic compound characterized by its unique structural features, which include an adamantane core, a naphthalene moiety, and a pyrazole derivative. This compound is notable for its potential biological activities, including antimicrobial, anticancer, and antiviral properties. The integration of these functional groups suggests a multifaceted mechanism of action that warrants detailed exploration.

Chemical Structure and Properties

The compound can be represented by the following structural formula:

N Z 3 methyl 1 naphthalen 1 yl 5 oxopyrazol 4 ylidene methyl adamantane 1 carbohydrazide\text{N Z 3 methyl 1 naphthalen 1 yl 5 oxopyrazol 4 ylidene methyl adamantane 1 carbohydrazide}

The presence of the adamantane structure provides stability and lipophilicity, while the naphthalene and pyrazole components may enhance biological interactions with various targets.

Biological Activity Overview

Preliminary studies indicate that compounds similar to this compound exhibit a range of biological activities:

Activity Type Description
AntimicrobialExhibits activity against both Gram-positive and Gram-negative bacteria .
AnticancerShows cytotoxicity against various human cancer cell lines .
AntiviralPotential antiviral properties due to the adamantane structure .
AntitubercularDemonstrated efficacy against Mycobacterium tuberculosis strains .

Antimicrobial Activity

A study conducted on hydrazide-hydrazone derivatives, including those with the adamantane moiety, revealed significant antibacterial activity. Compounds derived from this class demonstrated effectiveness against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values indicating potent activity .

Anticancer Properties

Research indicated that certain derivatives of this compound exhibited cytotoxic effects against various cancer cell lines. For instance, compounds with similar structural frameworks were shown to induce apoptosis in cancer cells, suggesting a potential therapeutic application in oncology .

The proposed mechanism of action for this compound involves interaction with specific biological targets. Notably, it has been identified as a potential inhibitor of the MmpL3 protein in Mycobacterium tuberculosis, which plays a crucial role in mycolic acid transport across bacterial membranes . This interaction may disrupt bacterial cell wall synthesis, leading to cell death.

Case Studies

Several case studies have highlighted the biological efficacy of similar compounds:

  • Antimicrobial Efficacy : In vitro studies demonstrated that hydrazone derivatives showed significant antibacterial activity against clinical isolates of C. albicans and other pathogens, reinforcing their potential as therapeutic agents .
  • Cytotoxicity Against Cancer Cells : A set of bioactive compounds derived from adamantane exhibited selective antiproliferative effects in various cancer models, with some showing MIC values lower than 2 µg/mL against resistant strains .

Q & A

Q. Characterization :

  • Spectroscopy : ¹H/¹³C NMR confirms substituent integration and stereochemistry (e.g., adamantyl protons at δ 1.47–1.89 ppm) .
  • X-ray crystallography : SHELX programs refine crystal structures, with metrics like R factor < 0.05 ensuring accuracy .

Basic Question: How is crystallographic data analyzed for structural confirmation?

Methodological Answer:

  • Data collection : Single-crystal X-ray diffraction (SCXRD) at 296 K, with data processed using WinGX and SHELXL .
  • Refinement : SHELXL refines anisotropic displacement parameters; hydrogen atoms are placed geometrically. Key metrics include mean C–C bond length = 0.003 Å and R factor = 0.043 .
  • Visualization : ORTEP-III generates thermal ellipsoid diagrams, highlighting stereochemistry (e.g., Z-configuration of the methylidene group) .

Advanced Question: How to resolve contradictions in spectroscopic vs. crystallographic data?

Methodological Answer:
Discrepancies (e.g., NMR-predicted vs. X-ray-observed stereochemistry) require:

  • Validation : Cross-checking NMR coupling constants (e.g., vicinal H-H coupling) with X-ray torsion angles .
  • Dynamic effects : Consider temperature-dependent conformational changes (e.g., adamantane rigidity vs. triazole ring flexibility) using molecular dynamics simulations .
  • Multi-technique corroboration : Pair SCXRD with IR spectroscopy to confirm functional groups (e.g., C=O at 1700 cm⁻¹) .

Advanced Question: What experimental design optimizes bioactivity studies?

Methodological Answer:
For antihypoxic activity evaluation (as in ):

  • Dosing : Administer 1/10 LD₅₀ (e.g., 100 mg/kg for rats) to balance efficacy and toxicity .
  • Controls : Use Mexidol (100 mg/kg) as a positive control and isotonic saline for baseline comparison .
  • Hypoxia models : Hermetic glass jars (1330 mL) with hypercapnic conditions simulate hypoxia; measure survival time and biochemical markers (e.g., lactate dehydrogenase) .

Advanced Question: How to address low yield in N-Mannich base synthesis?

Methodological Answer:
Low yields (<50%) may arise from:

  • Solvent polarity : Switch to DMF or THF to enhance intermediate solubility (vs. ethanol) .
  • Reaction time : Extend reflux duration (e.g., 3–6 hours) for complete formaldehyde incorporation .
  • Purification : Use column chromatography (silica gel, hexane:EtOAc) to isolate non-polar byproducts .

Advanced Question: How to model structure-activity relationships (SAR) for adamantane derivatives?

Methodological Answer:

  • Substituent variation : Compare bioactivity of R = methyl vs. phenyl in triazole-thiones (e.g., 5-(adamantane-1-yl)-4-R-1,2,4-triazole-3-thiones) .
  • Computational tools : Use DFT calculations (e.g., Gaussian) to correlate logP values with membrane permeability .
  • Crystallographic metrics : Relate hydrogen-bonding networks (e.g., S⋯N distances < 3.4 Å) to stability and solubility .

Advanced Question: How to validate synthetic intermediates with conflicting analytical data?

Methodological Answer:
For intermediates like 1-(1-adamantylcarbonyl)-4-phenylthiosemicarbazide:

  • TLC monitoring : Use silica plates (CH₂Cl₂:MeOH 9:1) to track reaction progress and isolate pure fractions .
  • Mass spectrometry : ESI-MS confirms molecular ions (e.g., [M+H]⁺ at m/z 412.2) and rules out side products .
  • Elemental analysis : Match C, H, N percentages (±0.3%) to theoretical values .

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